![molecular formula C14H16ClN3O4S2 B2445452 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide CAS No. 1172721-00-4](/img/structure/B2445452.png)
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide
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Description
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds in this class demonstrated promising broad-spectrum antitumor activity against various tumor cell lines. For example, certain derivatives showed significant cytotoxic potentials and were identified as potential candidates for further development into novel anticancer agents due to their tumor selectivity and potency (Gul et al., 2016; Rostom, 2006).
Antibacterial and Antifungal Activities
Some benzenesulfonamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities. These compounds were evaluated against various microorganisms, and some exhibited significant antimicrobial properties, indicating their potential as therapeutic agents for treating infections (Hassan, 2013; Iqbal et al., 2006).
Enzyme Inhibition
Research on benzenesulfonamide derivatives has also highlighted their potential as enzyme inhibitors. For instance, these compounds have been shown to inhibit carbonic anhydrase (CA) isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of CA isoenzymes by benzenesulfonamide derivatives could have therapeutic implications for conditions like glaucoma, epilepsy, and certain cancers (Gul et al., 2017; Gul et al., 2016).
Herbicidal Activity
Additionally, certain pyrazoline derivatives related to benzenesulfonamides have been explored for their herbicidal activity, demonstrating the potential agricultural applications of these chemical compounds. They have shown post-emergence activity on dicotyledonous weed species, indicating their role in plant growth regulation and weed control (Eussen et al., 1990).
properties
IUPAC Name |
3-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-10-7-14(18(16-10)12-5-6-23(19,20)9-12)17-24(21,22)13-4-2-3-11(15)8-13/h2-4,7-8,12,17H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQWAPNXTOPTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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